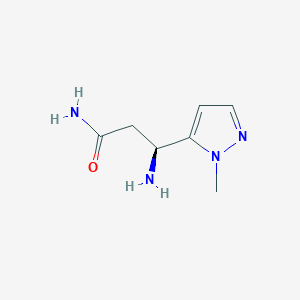
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and amide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent functional group modifications to introduce the amino and amide functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and batch processing. These methods ensure the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (3S)-3-amino-3-(1H-pyrazol-5-yl)propanamide
- (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide
- (3S)-3-amino-3-(1-methyl-1H-pyrrol-5-yl)propanamide
Uniqueness
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide is unique due to the presence of the pyrazole ring with a methyl group at the 1-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Actividad Biológica
(3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent studies and findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C7H12N4O, with a molecular weight of approximately 168.20 g/mol. The compound features a pyrazole ring, which is critical for its biological activity. The synthesis typically involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of amino and amide groups under controlled conditions, often utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It has been shown to modulate the activity of various molecular targets, potentially leading to therapeutic effects in several conditions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter cellular functions and lead to desired therapeutic outcomes.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that are crucial for various biological processes .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its ability to inhibit prostaglandin synthesis and other inflammatory mediators, showing promising results in vitro with low cytotoxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may exhibit inhibitory effects on bacterial growth, making it a candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
In cell viability assays, this compound demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity indicates its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound:
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-6(2-3-10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1 |
Clave InChI |
LYOAMYVAZLMKNS-YFKPBYRVSA-N |
SMILES isomérico |
CN1C(=CC=N1)[C@H](CC(=O)N)N |
SMILES canónico |
CN1C(=CC=N1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















